
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride, also known as CBAH, is an organic compound with a cyclic structure containing a 5-membered ring of carbon atoms and a nitrogen atom. It is a white crystalline solid with a molecular weight of 221.68 g/mol and a melting point of 147-148 °C. CBAH has a variety of applications in the fields of chemistry and biochemistry, ranging from drug synthesis to laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is an important compound in the field of chemistry and biochemistry due to its unique structure and properties. It has been used in a variety of laboratory experiments, such as the synthesis of new drugs and the study of enzyme inhibition. It has also been used to study the structure and function of proteins, as well as the mechanism of action of various drugs.
Wirkmechanismus
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound binds to the active site of the enzyme and blocks its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it has a wide range of applications in the fields of chemistry and biochemistry. However, it is important to note that this compound has some limitations. It is not soluble in water, so it must be dissolved in a suitable solvent before use. In addition, it is not very stable and can easily decompose in the presence of light or heat.
Zukünftige Richtungen
The potential applications of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride are vast and continue to grow. Future research may focus on the development of new drugs based on this compound, as well as the use of this compound as an inhibitor of other enzymes. In addition, further research may explore the potential of this compound as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further studies may focus on the potential of this compound as a diagnostic tool for various diseases, such as cardiovascular disease and cancer.
Synthesemethoden
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can be synthesized from cyclobutan-1-amine, 1,2,4-oxadiazole, and hydrochloric acid. The reaction involves the conversion of cyclobutan-1-amine to the cyclobutan-1-amine hydrochloride salt, followed by the addition of 1,2,4-oxadiazole to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at a temperature of 70-80 °C.
Eigenschaften
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(5-2-6-10)9-12-8(14-13-9)7-3-1-4-7;/h7H,1-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGTNVNRZWEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3(CCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
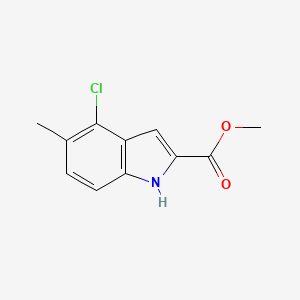
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
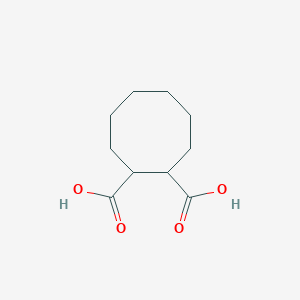
![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)

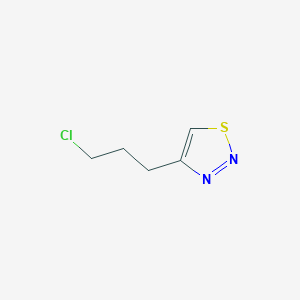
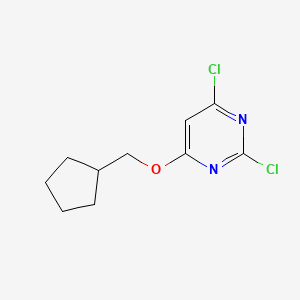
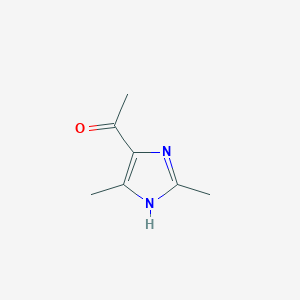
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)


